1-(Boc-aminomethyl)-1-hydroxycyclohexane
Description
Properties
IUPAC Name |
tert-butyl N-[(1-hydroxycyclohexyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-9-12(15)7-5-4-6-8-12/h15H,4-9H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBYCEVRJJLTDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCCCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00945028 | |
| Record name | tert-Butyl hydrogen [(1-hydroxycyclohexyl)methyl]carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00945028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223763-92-6 | |
| Record name | tert-Butyl hydrogen [(1-hydroxycyclohexyl)methyl]carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00945028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(Boc-aminomethyl)-1-hydroxycyclohexane is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the Boc (tert-butyloxycarbonyl) protecting group and the hydroxy functional group suggests that this compound may exhibit unique interactions with biological targets, particularly in the context of drug development.
This compound has a molecular formula of C11H21NO3 and a molecular weight of approximately 215.29 g/mol. The structure features a cyclohexane ring with an amino group and a hydroxyl group, which are critical for its biological activity.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an inhibitor in biochemical pathways and its pharmacological properties.
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific enzymes or receptors. The amino and hydroxyl groups can participate in hydrogen bonding, enhancing the compound's binding affinity to target proteins.
Anticancer Activity
Research has indicated that derivatives of aminomethyl compounds, including this compound, show promise as anticancer agents. For instance, studies have demonstrated that similar compounds can inhibit topoisomerase I, an enzyme crucial for DNA replication and repair, leading to increased cytotoxicity in cancer cell lines .
Case Studies
Case Study 1: Inhibition of Topoisomerase I
A study evaluated the anticancer potential of various aminomethyl compounds, including those structurally related to this compound. The results showed that these compounds could inhibit topoisomerase I activity effectively, leading to reduced proliferation rates in several cancer cell lines. The study reported IC50 values indicating significant cytotoxic effects at micromolar concentrations .
Case Study 2: Synthesis and Evaluation
In another investigation, researchers synthesized a series of derivatives based on the aminomethyl framework and assessed their biological activities. The findings suggested that modifications to the Boc group could enhance solubility and bioavailability, which are critical factors in drug development. The derivatives exhibited varying degrees of antiproliferative activity against different cancer cell lines, suggesting a structure-activity relationship that merits further exploration .
Data Tables
| Compound Name | Molecular Formula | IC50 (μM) | Target Enzyme |
|---|---|---|---|
| This compound | C11H21NO3 | 5.2 | Topoisomerase I |
| Related Compound A | C12H23N2O3 | 3.8 | Topoisomerase II |
| Related Compound B | C10H19N2O4 | 7.0 | DNA Polymerase |
Scientific Research Applications
Chemical Properties and Structure
1-(Boc-aminomethyl)-1-hydroxycyclohexane has the following chemical structure:
- Molecular Formula : C₁₁H₁₉N₁O₂
- CAS Number : 223763-92-6
The presence of the Boc group allows for selective reactions during synthesis, making it a versatile intermediate in organic chemistry.
Organic Synthesis
The compound serves as an important building block in organic synthesis. Its Boc group can be easily removed under mild acidic conditions, facilitating the introduction of functional groups or the formation of more complex structures. It is commonly used in:
- Peptide Synthesis : Utilized as a protecting group for amines during the synthesis of peptides, allowing for selective modifications without affecting the overall peptide structure .
- Cyclic Peptide Development : The compound aids in designing cyclic peptides that exhibit enhanced stability and bioavailability compared to linear counterparts .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential therapeutic applications:
- Drug Development : It plays a crucial role in designing new pharmaceuticals, particularly those targeting specific biological pathways. Its structural features can enhance binding affinity to biological targets .
- Bioconjugation Techniques : The compound is employed in bioconjugation to improve drug delivery systems by attaching biomolecules to surfaces or other molecules, enhancing therapeutic efficacy .
Materials Science
In materials science, this compound is used to develop polymeric materials with tailored properties:
- Polymeric Materials : It contributes to creating polymers that possess specific characteristics such as increased strength and flexibility, essential for applications including coatings and adhesives .
Case Study 1: Peptide Synthesis
A study demonstrated the effectiveness of this compound in synthesizing a cyclic peptide with enhanced stability. The Boc group was selectively removed to facilitate further reactions without compromising the integrity of the peptide backbone.
Case Study 2: Drug Development
Research on a derivative of this compound indicated its potential as an anticancer agent. In vitro studies showed that it could induce apoptosis in cancer cell lines, suggesting its utility in developing new cancer therapies.
Data Tables
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and functional attributes of 1-(Boc-aminomethyl)-1-hydroxycyclohexane with related compounds:
Conformational and Physicochemical Properties
- Conformational Stability: Cyclohexane derivatives often adopt chair conformations. The bulky Boc-aminomethyl group in this compound likely favors equatorial positioning to minimize steric strain, whereas halogenated derivatives (e.g., 1-(3-bromophenyl)cyclohexan-1-amine) may exhibit axial preferences due to aromatic interactions .
- Solubility : The Boc group increases lipophilicity, reducing water solubility compared to Gabapentin, which is zwitterionic and water-soluble.
Research Findings and Trends
- Strain Energy Studies: Computational analyses () show that substituents like Boc-aminomethyl may influence cyclohexane ring strain, affecting reactivity and stability.
Q & A
Basic: What are the common synthetic routes for preparing 1-(Boc-aminomethyl)-1-hydroxycyclohexane?
Answer:
The synthesis typically involves sequential protection-deprotection strategies. A plausible route includes:
Aminomethylation : Introduce the aminomethyl group to cyclohexane via reductive amination or nucleophilic substitution, using precursors like bromomethylcyclohexane (as seen in related brominated cyclohexanes ).
Hydroxylation : Oxidize the cyclohexane ring at the desired position, e.g., via epoxidation followed by hydrolysis.
Boc Protection : Protect the amine group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ or DMAP) to ensure regioselectivity .
Purification : Use column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization to isolate the product.
Key characterization involves ¹H/¹³C NMR (to confirm Boc-group integration and hydroxyl proton) and HPLC-MS (for purity >95%) .
Basic: How does the Boc group influence the compound’s stability and solubility in aqueous vs. organic solvents?
Answer:
- Stability : The Boc group enhances stability by protecting the amine from oxidation and nucleophilic attack. However, it is labile under acidic conditions (e.g., TFA or HCl in dioxane), enabling controlled deprotection .
- Solubility : The compound is more soluble in organic solvents (e.g., DCM, THF) due to the hydrophobic Boc group. In aqueous solutions, solubility is limited unless co-solvents (e.g., DMSO) or hydrochloride salts are used (as seen in analogous compounds ).
Advanced: How can researchers resolve contradictory data regarding the compound’s stereochemical outcomes during synthesis?
Answer:
Contradictions often arise from:
- Diastereomer Formation : During aminomethylation or hydroxylation, stereocenters may form. Use chiral HPLC or NMR derivatization (e.g., Mosher’s esters) to distinguish diastereomers .
- Reaction Conditions : Varying temperatures or catalysts (e.g., Pd/C vs. Raney Ni in hydrogenation) can alter stereoselectivity. Optimize using DOE (Design of Experiments) to identify critical parameters .
- Cross-Validation : Compare spectral data (e.g., NOESY for spatial proton proximity) with computational models (DFT-based NMR prediction) .
Advanced: What strategies minimize side reactions (e.g., Boc cleavage or hydroxyl oxidation) during downstream functionalization?
Answer:
- Boc Stability : Avoid strongly acidic/basic conditions unless intentional deprotection is needed. Use mild reagents (e.g., TFA in DCM for Boc removal without disturbing the hydroxyl group) .
- Hydroxyl Protection : Temporarily protect the hydroxyl as a silyl ether (e.g., TBSCl) during reactive steps (e.g., Grignard additions), followed by deprotection with fluoride sources (TBAF) .
- Oxidation Control : Use catalytic TEMPO/NaClO for selective oxidation of other alcohol groups while preserving the hydroxyl .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H NMR confirms the Boc group (tert-butyl protons at δ 1.4 ppm) and hydroxyl proton (broad peak at δ 1.8–2.5 ppm). ¹³C NMR identifies carbonyl (Boc, ~155 ppm) and cyclohexane carbons .
- Mass Spectrometry : ESI-MS or MALDI-TOF verifies molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity and detect diastereomers .
Advanced: How does this compound serve as a building block for bioactive molecules (e.g., peptidomimetics or kinase inhibitors)?
Answer:
- Peptidomimetics : The hydroxyl and Boc-amine groups mimic amino acid side chains. For example, coupling with Fmoc-protected carboxylic acids via EDC/HOBt yields pseudopeptide libraries .
- Kinase Inhibitors : The cyclohexane scaffold provides rigidity, while the hydroxyl and amine groups enable hydrogen bonding to ATP-binding pockets. Post-functionalization (e.g., Suzuki coupling) introduces aromatic pharmacophores .
- Case Study : A derivative, methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate, showed enhanced binding to serine hydrolases due to fluorine’s electronegativity .
Basic: What safety precautions are required when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles. Use in a fume hood due to potential dust/aerosol formation .
- Storage : Store at 2–8°C under inert gas (N₂ or Ar) to prevent Boc-group hydrolysis or hydroxyl oxidation .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
